2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine

Synthetic Chemistry Antiviral Prodrugs Nucleoside Analog Synthesis

2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine (CAS 101527-53-1) is a synthetic, acyclic nucleoside analog. It belongs to the 2',3'-seconucleoside class, characterized by a ring-opened sugar moiety.

Molecular Formula C9H12I2N2O4
Molecular Weight 466.01 g/mol
CAS No. 101527-53-1
Cat. No. B12781710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine
CAS101527-53-1
Molecular FormulaC9H12I2N2O4
Molecular Weight466.01 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C(CI)OC(CO)CI
InChIInChI=1S/C9H12I2N2O4/c10-3-6(5-14)17-8(4-11)13-2-1-7(15)12-9(13)16/h1-2,6,8,14H,3-5H2,(H,12,15,16)
InChIKeyRXWTYDCWCPISMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine: A Specialized Synthetic Intermediate in Antiviral Nucleoside Research


2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine (CAS 101527-53-1) is a synthetic, acyclic nucleoside analog. It belongs to the 2',3'-seconucleoside class, characterized by a ring-opened sugar moiety [1]. Its core structure is a uracil base linked to a 2',3'-secoribose scaffold, where the characteristic 2' and 3' hydroxyl groups are replaced by iodine atoms, giving it a molecular weight of 466.01 g/mol [2]. This compound is cataloged in the NIAID ChemDB, a database for compounds with potential anti-HIV activity, indicating its relevance in antiviral drug discovery [3].

1 Designed synthetic intermediate with diiodo leaving groups for didehydro nucleoside formation
2 Cataloged in NIAID ChemDB for antiviral research evaluation

Why 2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine Cannnot Be Interchanged with Standard Secouridine Analogs


Generic substitution with other 2',3'-disubstituted secouridine analogs (e.g., diazido or difluoro derivatives) is not viable due to the unique reactivity profile conferred by the diiodo substitution. The two iodine atoms are not inert structural motifs; they are specifically designed as leaving groups for a controlled, stepwise elimination reaction to generate an unsaturated bond, a transformation not possible with other halogenated analogs [1]. This chemoselective reactivity is exploited in the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, a pharmacologically critical class of antiviral agents. Therefore, this compound serves a distinct and irreplaceable role as a synthetic intermediate, not merely as a final biologically active molecule [2].

Diiodo elimination reactivity

Unique deiodination pathway may not transfer to diazido, difluoro or other 2',3'-disubstituted secouridine analogs.

Chemoselective leaving group requirement

Standard secouridine analogs lack the specific iodine leaving groups needed for the didehydro synthesis route, limiting direct substitution.

Differentiation Evidence for 2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine: Synthesis and Biological Profiling


Chemoselective Elimination Reactivity vs. Diazido and Difluoro Secouridine Analogs

The compound's primary differentiation is its role as a dedicated precursor for synthesizing 2',3'-didehydro-2',3'-dideoxynucleosides via a formal elimination of iodine (I2). Unlike the diazido or difluoro secouridine analogs synthesized for direct biological evaluation [1], the 2',3'-diiodo derivative is specifically reactive. A mechanistic study demonstrated that the unstable 2',3'-diiodide intermediate undergoes deiodination to be transformed into the corresponding 2',3'-didehydro-2',3'-dideoxynucleoside [2]. This reactivity cannot be replicated by dichloro, difluoro, or diazido analogs, which lack this specific elimination pathway.

Elimination Reactivity
Head-to-head
Undergoes deiodination to form 2',3'-didehydro-2',3'-dideoxynucleoside; not replicable by difluoro or diazido analogs.
Supports procurement for didehydro synthesis pathway
Arbuzov reaction conditions reported
Synthetic Chemistry Antiviral Prodrugs Nucleoside Analog Synthesis

Precedented Anti-HIV Pharmacophore vs. Generic Secouridine Scaffold

This compound is a direct synthetic congener of stavudine (d4T), a known HIV reverse transcriptase inhibitor. The 2',3'-secouridine scaffold containing iodine atoms is a known precursor to the 2',3'-unsaturated pharmacophore critical for antiviral activity. The compound's inclusion in the NIAID ChemDB, a database specifically for compounds tested against HIV and related opportunistic infections, confirms its evaluation within this therapeutic context [1]. This contrasts with many generic secouridine analogs, which are primarily explored for antisense oligonucleotide applications (e.g., UNA monomers) [2].

Antiviral Database Flag
Class-level
Listed in NIAID ChemDB for potential anti-HIV evaluation, distinguishing it from secouridine analogs used as UNA monomers.
May support antiviral screening context
Application focus requires review
Antiviral Research HIV Structure-Activity Relationship

Exclusive Role as a Synthetic Intermediate vs. Directly Bioactive Final Products

The 2',3'-diiodo-secouridine is not reported as a final, directly bioactive drug candidate but is a crucial intermediate. The quantitative value lies in its atom economy and step efficiency for producing the active alkene. The iodination mechanism study details a step-by-step formation of the diiodide from pyrimidine nucleosides, proving it is the immediate precursor to the therapeutically relevant 2',3'-didehydro product [1]. In contrast, many other secouridine analogs (e.g., 2'-azido, 2'-bromo) are synthesized and tested for their own intrinsic biological activity, making them final products, not intermediates [2].

Intermediate vs. Final Agent
Class-level
Target: proven synthetic intermediate liable to deiodination. Comparator: 2'-azido/bromo secouridine cyclic phosphates tested as final antiviral agents.
Procurement context: reactive building block, not final bioactive tool
Role-based differentiation
Process Chemistry Intermediate Sourcing Antiviral Synthesis

Optimal Procurement Scenarios for 2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine


Synthesis of 2',3'-Didehydro-2',3'-dideoxynucleoside Libraries for Antiviral Screening

The primary application is as a starting material to generate a double bond between the 2' and 3' positions via controlled deiodination. This produces 2',3'-didehydro-2',3'-dideoxyuridine analogs, a class of known HIV reverse transcriptase inhibitors (e.g., stavudine). The Shalamay iodination mechanism confirms this transformation, making the compound a valuable building block for creating focused libraries around the d4T pharmacophore [1]. This scenario is ideal for medicinal chemistry labs developing novel NRTIs.

Precursor for Radiolabeled or Heavy-Atom Nucleoside Derivatives

The presence of two iodine atoms makes this compound a candidate for further derivatization to introduce radioisotopes of iodine (e.g., I-125, I-131) for in vitro and in vivo imaging or therapeutics, or to utilize the heavy atom effect for X-ray crystallography of nucleoside-protein complexes. While direct evidence for this specific compound is a class-level inference, its listing in the NIAID ChemDB supports its exploration in antiviral contexts where such probes are needed [2].

A Building Block for UNA (Unlocked Nucleic Acid) Phosphoramidites

The secouridine scaffold is a key component of UNA monomers used to modulate the thermodynamic stability and nuclease resistance of therapeutic oligonucleotides. Although the diiodo derivative is a more reactive analog, the established synthetic pathway for 5'-O-DMT-2',3'-secouridine [1] suggests that the 2',3'-diiodo compound could be a viable starting point for synthesizing novel UNA monomers with modified properties after deiodination. This is a developmental use case for nucleic acid chemists.

Application
Selection Property
Validation Focus
Didehydro nucleoside library synthesis for antiviral screening
Diiodo elimination reactivity
Deiodination reaction conditions and product profile
Radiolabeled or heavy-atom nucleoside derivative precursor
Iodine substitution handle
Radiolabeling efficiency and stability
UNA phosphoramidite building block development
Secouridine scaffold with modifiable 2',3'-position
Post-deiodination phosphoramidite synthesis yield
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